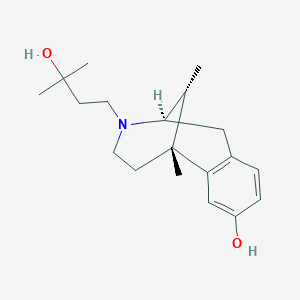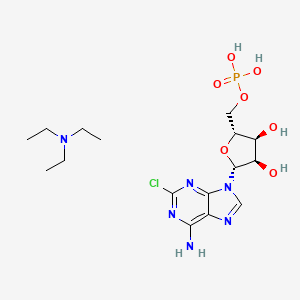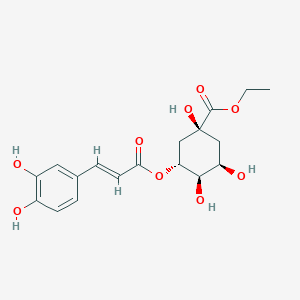
Ethyl chlorogenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl chlorogenate is an organic compound known as the ethyl ester derivative of chlorogenic acid. It is a colorless to pale yellow liquid with a fragrant odor at room temperature. The compound has a chemical formula of C18H22O9 and a molecular weight of 382.36 g/mol . This compound is soluble in organic solvents like ethanol and ether but has low solubility in water .
Vorbereitungsmethoden
Ethyl chlorogenate can be synthesized through the esterification of chlorogenic acid with ethanol. This reaction typically occurs under alkaline conditions . Industrial production methods often involve the use of sulfonic resins as acid catalysts to achieve high yields and selectivity . The reaction is carried out under mild conditions, and the product is purified using solvent extraction and column chromatography .
Analyse Chemischer Reaktionen
Ethyl chlorogenate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving chlorogenic acid and ethanol under alkaline conditions.
Oxidation and Reduction: These reactions can modify the phenolic groups in the compound, affecting its antioxidant properties.
Substitution Reactions: This compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents used in these reactions include ethanol, sulfonic resins, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl chlorogenate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl chlorogenate involves its antioxidant properties. It localizes mainly in the outer part of cell membranes, reducing free radicals in the immediate vicinity of the cell and hindering their diffusion into the membrane interior . This activity is mediated through the continuous phosphorylation of extracellular regulatory protein kinase 1/2 (ERK1/2) and the activation of the Nrf2 signaling pathway, which plays a crucial role in transcriptional activation .
Vergleich Mit ähnlichen Verbindungen
Ethyl chlorogenate is similar to other caffeic acid derivatives, such as chlorogenic acid and coumaric acid glucosides . its unique esterification with ethanol enhances its lipophilicity and antioxidant activity, making it more suitable for use in lipid-based formulations . Other similar compounds include:
Chlorogenic Acid: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.
Coumaric Acid Glucosides: Found in various plants and used for their antioxidant activities.
Eigenschaften
Molekularformel |
C18H22O9 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |
InChI-Schlüssel |
LEUHYTKFUDEERH-JKFBRHHXSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
Kanonische SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


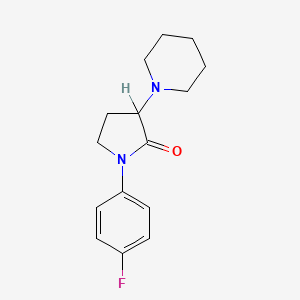
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
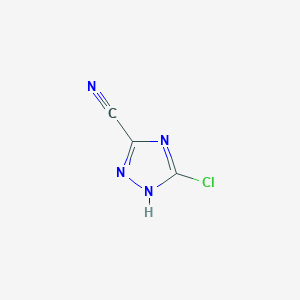
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

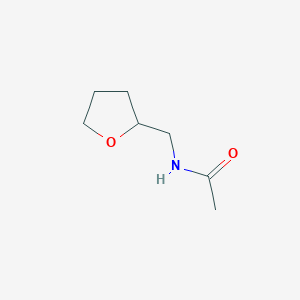
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
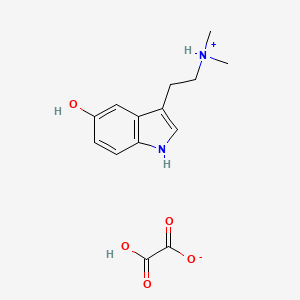
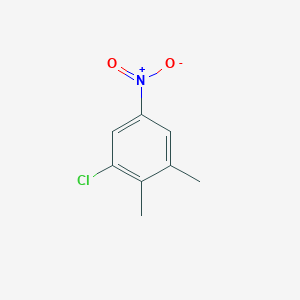
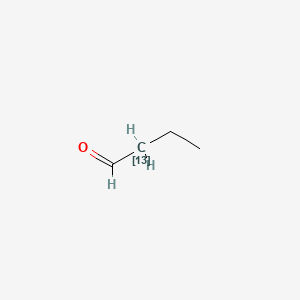
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)

